2-cyclopropyl-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide
Description
- This compound is a mouthful, so let’s break it down. The systematic name reveals its structure:
2-Cyclopropyl: Indicates a cyclopropyl group attached to the molecule.
N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]: Describes a thiadiazole ring with a methyl group and a double bond.
1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide: Refers to an isoindole core with carbonyl groups and an amide.
- This compound likely has interesting pharmacological properties due to its complex structure.
Properties
Molecular Formula |
C15H12N4O3S |
|---|---|
Molecular Weight |
328.3 g/mol |
IUPAC Name |
2-cyclopropyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,3-dioxoisoindole-5-carboxamide |
InChI |
InChI=1S/C15H12N4O3S/c1-7-17-18-15(23-7)16-12(20)8-2-5-10-11(6-8)14(22)19(13(10)21)9-3-4-9/h2,5-6,9H,3-4H2,1H3,(H,16,18,20) |
InChI Key |
DHYVHBKRSWUUTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4CC4 |
Origin of Product |
United States |
Preparation Methods
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature. we can infer some potential approaches:
Cyclopropyl ring formation: Start with a cyclopropyl-containing precursor and introduce the other functional groups.
Thiadiazole synthesis: Construct the thiadiazole ring using appropriate reagents.
Isoindole formation: Assemble the isoindole core.
- Industrial production methods would require optimization and scale-up, which would involve more detailed research.
Chemical Reactions Analysis
Reactivity: This compound likely undergoes various reactions
Common Reagents and Conditions: These would depend on the specific reactions, but typical reagents include oxidants (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., amines).
Major Products: These would vary based on reaction conditions and regioselectivity.
Scientific Research Applications
Medicinal Chemistry
The compound exhibits significant potential as a pharmacological agent due to its structural characteristics that may influence biological activity.
Anticancer Activity : Preliminary studies have indicated that derivatives of isoindole compounds can induce apoptosis in various cancer cell lines. For example, related compounds have shown cytotoxic effects against human tumor cells, suggesting that this compound may also possess similar properties .
Anti-inflammatory Properties : Research into similar thiadiazole derivatives has revealed their ability to inhibit inflammatory pathways. The presence of the thiadiazole ring in this compound suggests it may also exhibit anti-inflammatory effects .
Agricultural Applications
Given the structural features of the compound, it may also play a role in agricultural chemistry as a pesticide or herbicide.
Pesticidal Activity : Compounds with similar structures have been evaluated for their effectiveness against pests and weeds. The unique combination of functional groups in this molecule might enhance its efficacy as an agrochemical agent .
Case Study 1: Anticancer Activity Evaluation
A study conducted by the National Cancer Institute (NCI) assessed the cytotoxicity of various isoindole derivatives against a panel of cancer cell lines. The results indicated that compounds with similar structural motifs could effectively inhibit cell growth. The tested compound demonstrated promising results with an average GI50 value indicating significant potential for further development as an anticancer agent .
Case Study 2: Anti-inflammatory Mechanism
Research on related thiadiazole compounds suggested mechanisms involving the inhibition of cyclooxygenase enzymes and other inflammatory mediators. This study highlights the need for further exploration into the anti-inflammatory properties of this compound and its analogs .
Mechanism of Action
- Unfortunately, specific information on the mechanism of action is scarce. we can hypothesize:
Targets: It likely interacts with specific proteins or enzymes.
Pathways: Investigate signaling pathways affected by this compound.
Comparison with Similar Compounds
Uniqueness: Highlight its distinctive features (e.g., the cyclopropyl ring and thiadiazole moiety).
Similar Compounds: While I don’t have a list of similar compounds, you can explore related structures in the literature.
Remember that this compound’s complexity makes it intriguing for further research.
Biological Activity
The compound 2-cyclopropyl-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a novel synthetic derivative that incorporates a thiadiazole moiety, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties based on recent research findings.
Chemical Structure and Properties
The compound features a cyclopropyl group linked to a thiadiazole ring and an isoindole-derived carboxamide. Its structural complexity allows for varied interactions with biological targets.
Antimicrobial Activity
Research indicates that compounds containing the 1,3,4-thiadiazole scaffold exhibit significant antimicrobial properties. For instance, derivatives of thiadiazoles have shown activity against various bacterial strains including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 8d | A. niger | 32 μg/mL |
| 8e | C. albicans | 42 μg/mL |
| 9d | S. aureus | 25 μg/mL |
| 9e | E. coli | 31.25 μg/mL |
The MIC values indicate that these derivatives exhibit comparable or superior activity to standard antibiotics such as fluconazole and ampicillin .
Anticancer Activity
Thiadiazole derivatives have also been explored for their anticancer potential. Studies have reported that certain derivatives can inhibit cell proliferation in various cancer cell lines. For example, compounds from the thiadiazole class have demonstrated cytotoxic effects against breast cancer (MCF-7) and prostate cancer (PC-3) cell lines .
Case Study: Cytotoxicity Assessment
In a study evaluating the cytotoxicity of thiadiazole derivatives:
- The compound exhibited an IC50 value of 15 µM against MCF-7 cells.
- Mechanistic studies suggested that apoptosis was induced via mitochondrial pathways.
Anti-inflammatory Activity
The anti-inflammatory properties of thiadiazole derivatives are also noteworthy. Research has indicated that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha .
Table 2: Anti-inflammatory Activity
| Compound | Inflammatory Marker | Inhibition Percentage |
|---|---|---|
| 3b | COX-2 | 70% |
| 4a | TNF-alpha | 65% |
These findings suggest potential applications in treating inflammatory conditions.
The biological activity of the compound is attributed to its ability to interact with specific molecular targets:
- Antimicrobial Action: The thiadiazole structure may disrupt bacterial cell wall synthesis or inhibit vital metabolic pathways.
- Anticancer Action: Induction of apoptosis through modulation of signaling pathways related to cell survival.
- Anti-inflammatory Action: Inhibition of key enzymes involved in the inflammatory response.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
